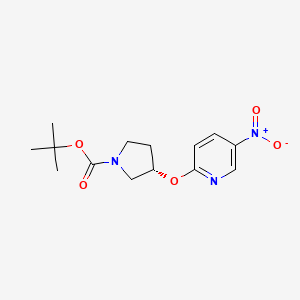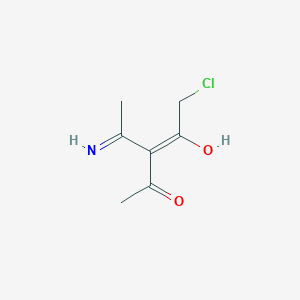
(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione is an organic compound with a unique structure that includes an aminoethylidene group, a chlorine atom, and a pentane-2,4-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an aminoethylidene reagent under controlled conditions. For example, the reaction of a chlorinated ketone with an aminoethylidene compound in the presence of a base can yield the desired product. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or reagent in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethylidene group can form covalent bonds with active sites, while the chlorine atom and dione moiety may participate in non-covalent interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
相似化合物的比较
Similar Compounds
(3Z)-3-(1-aminoethylidene)-1-bromopentane-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
(3Z)-3-(1-aminoethylidene)-1-fluoropentane-2,4-dione: Contains a fluorine atom instead of chlorine.
(3Z)-3-(1-aminoethylidene)-1-iodopentane-2,4-dione: Features an iodine atom in place of chlorine.
Uniqueness
The uniqueness of (3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, in particular, can influence the compound’s interactions with molecular targets and its overall stability.
属性
IUPAC Name |
(Z)-5-chloro-3-ethanimidoyl-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c1-4(9)7(5(2)10)6(11)3-8/h9,11H,3H2,1-2H3/b7-6-,9-4? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDWBCUKYYGII-NPPASXEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C(=C(CCl)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N)/C(=C(\CCl)/O)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
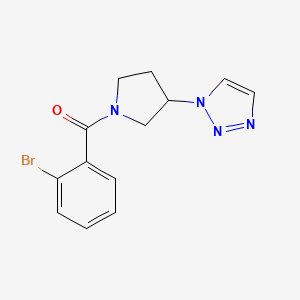
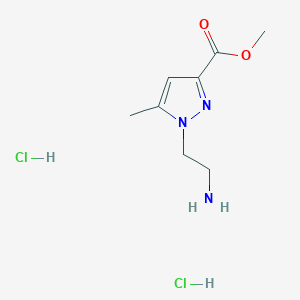
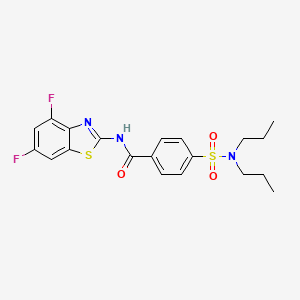
![methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2408325.png)
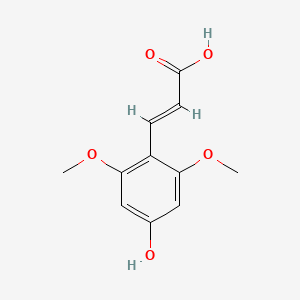
![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)
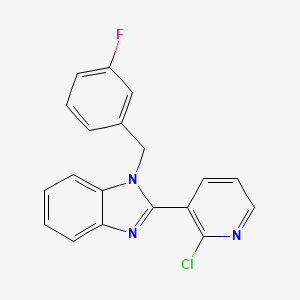
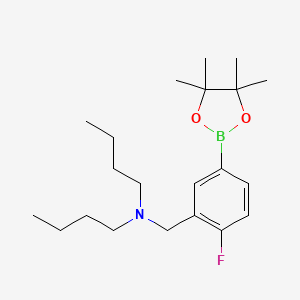
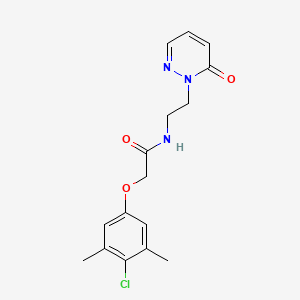
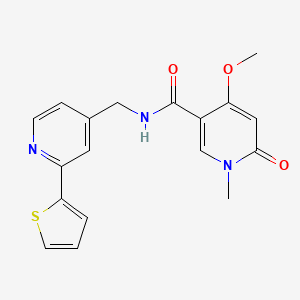
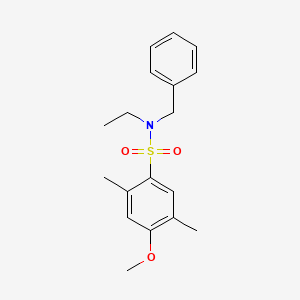
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)
